4-[1-(2,5-dimethyl-3-furoyl)piperidin-3-yl]benzoic acid
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Description
4-[1-(2,5-dimethyl-3-furoyl)piperidin-3-yl]benzoic acid is a useful research compound. Its molecular formula is C19H21NO4 and its molecular weight is 327.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 327.14705815 g/mol and the complexity rating of the compound is 472. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacological Research Applications
Metabolism and Drug Development : The study of Lu AA21004, a novel antidepressant, involved understanding its metabolic pathways, including the formation of a benzoic acid derivative, emphasizing the role of cytochrome P450 enzymes in drug metabolism. This research underlines the importance of such compounds in developing new therapeutic agents (Hvenegaard et al., 2012).
Herbicidal Activity : Aryl-formyl piperidinone derivatives, incorporating fragments from natural products, have been designed and synthesized for their herbicidal activity, targeting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. This indicates the potential of such compounds in agricultural applications (Fu et al., 2021).
Organic Synthesis and Chemical Reactions
Novel Synthesis Methods : Research into the synthesis of hybrid compounds based on 4-[(1-oxo-3,4-dihydro-2H-naphmalen-2-ylidene)methyl]benzoic acid explores new synthetic routes and potential applications in creating compounds with pharmacophoric fragments, highlighting the versatility of these chemical structures in synthesizing novel organic compounds (Ivanova et al., 2019).
Antimicrobial Activity : The antimicrobial activity of Piper gaudichaudianum Kuntze and its synergism with different antibiotics have been studied, with a focus on prenylated derivatives of benzoic acid, demonstrating the potential of these compounds in developing new antimicrobial agents (Puhl et al., 2011).
Properties
IUPAC Name |
4-[1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-12-10-17(13(2)24-12)18(21)20-9-3-4-16(11-20)14-5-7-15(8-6-14)19(22)23/h5-8,10,16H,3-4,9,11H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXDQPYUFCZHJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCCC(C2)C3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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